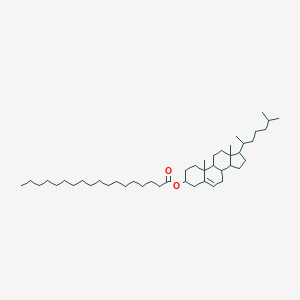

Cholest-5-en-3-yl octadecanoate

Overview

Description

. This compound is a lipophilic fatty acid ester and is commonly found in various biological systems. It plays a significant role in the storage and transport of cholesterol within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholest-5-en-3-yl octadecanoate can be synthesized through the esterification of cholesterol with stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-yl octadecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cholesteryl esters with different fatty acids.

Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield cholesterol and stearic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different cholesteryl esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification process.

Major Products Formed

Oxidation: Cholesteryl esters with various fatty acids.

Hydrolysis: Cholesterol and stearic acid.

Transesterification: Different cholesteryl esters depending on the alcohol used.

Scientific Research Applications

Cholest-5-en-3-yl octadecanoate has a wide range of applications in scientific research:

Mechanism of Action

Cholest-5-en-3-yl octadecanoate exerts its effects primarily through its role as a cholesterol ester. It is involved in the storage and transport of cholesterol within cells. The compound can be hydrolyzed by lipases to release free cholesterol, which is then utilized in various cellular processes. Additionally, this compound can interact with lipid membranes, influencing their fluidity and stability .

Comparison with Similar Compounds

Cholest-5-en-3-yl octadecanoate can be compared with other cholesterol esters, such as:

Cholesteryl oleate: Formed by the esterification of cholesterol with oleic acid.

Cholesteryl linoleate: Formed by the esterification of cholesterol with linoleic acid.

Cholesteryl palmitate: Formed by the esterification of cholesterol with palmitic acid.

This compound is unique due to its high melting point and stability, making it suitable for applications that require solid-state cholesterol esters .

Biological Activity

Cholest-5-en-3-yl octadecanoate, also known as cholesteryl stearate, is a cholesterol ester formed by the condensation of cholesterol with stearic acid. This compound has garnered attention in recent years for its potential biological activities, particularly in the context of lipid metabolism and inflammation. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula: C₄₅H₈₀O₂

- Molecular Weight: 653.115 g/mol

- CAS Registry Number: 1184-05-0

- Melting Point: 79-83 °C

- Density: 1.0 ± 0.1 g/cm³

Lipid Metabolism

This compound plays a significant role in lipid metabolism. As a cholesterol ester, it is involved in the storage and transport of cholesterol within lipoproteins. Research indicates that cholesteryl esters can influence lipid profiles and may have implications for cardiovascular health.

-

Cholesterol Transport:

Cholesteryl stearate is integral to the formation of lipoproteins, which transport lipids through the bloodstream. Its role in modulating cholesterol levels can impact conditions such as atherosclerosis. -

Lipid Droplet Formation:

Studies suggest that cholesteryl esters contribute to lipid droplet formation in adipocytes, influencing energy storage and mobilization.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound:

-

Cytokine Modulation:

In vitro studies demonstrated that cholesteryl stearate can modulate the production of pro-inflammatory cytokines (e.g., TNFα, IL-6) in macrophages, suggesting a role in reducing chronic inflammation . -

NFκB Pathway Inhibition:

Research has shown that cholesteryl stearate can inhibit NFκB activation, a key transcription factor involved in inflammatory responses. This inhibition may be beneficial in metabolic disorders characterized by chronic inflammation .

Study on Obesity and Metabolic Disorders

A notable study investigated the effects of dietary supplementation with cholesterol metabolites on db/db mice, a model for obesity and diabetes. The results indicated that cholesteryl stearate supplementation led to:

- Reduction in Hepatic Steatosis: Mice fed with cholesteryl stearate showed decreased liver fat accumulation.

- Improved Insulin Sensitivity: There was a significant reduction in hyperglycemia and hyperinsulinemia among treated mice compared to controls.

These findings suggest that cholesteryl stearate may ameliorate obesity-related metabolic disorders through its anti-inflammatory properties and effects on lipid metabolism .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C₄₅H₈₀O₂ |

| Molecular Weight | 653.115 g/mol |

| Melting Point | 79 - 83 °C |

| Density | 1.0 ± 0.1 g/cm³ |

| Role in Lipid Metabolism | Cholesterol transport |

| Anti-inflammatory Activity | Inhibits cytokine production |

| NFκB Pathway | Inhibition observed |

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRPOTDGOASDJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407517, DTXSID20865779 | |

| Record name | Cholest-5-en-3-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_39532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-05-0 | |

| Record name | Cholest-5-en-3-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.